molecular formula C12H24N2O2S2 B3144106 3,3'-Disulfanediylbis(n-isopropylpropanamide) CAS No. 543740-32-5

3,3'-Disulfanediylbis(n-isopropylpropanamide)

Cat. No.: B3144106
CAS No.: 543740-32-5
M. Wt: 292.5 g/mol
InChI Key: FVDPHFAMKFKSAP-UHFFFAOYSA-N
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Description

3,3'-Disulfanediylbis(N-isopropylpropanamide) (CAS 543740-32-5) is a chemical reagent of interest for research and development applications. This compound features a disulfide bridge connecting two propanamide chains, each terminated with an isopropyl group. The molecular formula is represented by the SMILES notation: CC(NC(=O)CCSSCCC(=O)NC(C)C)C . This product is available for purchase in quantities ranging from 100mg to 5g, with bulk and commercial quantities available upon request . Compounds with similar disulfanediylbispropanamide structures are frequently utilized in analytical chemistry and pharmacokinetics research, particularly in the development and validation of HPLC separation methods . As a reagent, 3,3'-Disulfanediylbis(N-isopropylpropanamide) serves as a valuable building block for further chemical synthesis and investigative studies. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[3-oxo-3-(propan-2-ylamino)propyl]disulfanyl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2S2/c1-9(2)13-11(15)5-7-17-18-8-6-12(16)14-10(3)4/h9-10H,5-8H2,1-4H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDPHFAMKFKSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCSSCCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Advancements for 3,3 Disulfanediylbis N Isopropylpropanamide

Established Synthetic Pathways for Disulfanediylbis(propanamide) Derivatives

Established synthetic routes for compounds like 3,3'-Disulfanediylbis(n-isopropylpropanamide) typically involve a convergent approach where the disulfide-containing dicarboxylic acid, 3,3'-disulfanediyldipropionic acid, is coupled with the corresponding amine, in this case, isopropylamine (B41738). Alternatively, a linear approach can be employed where the amide is formed first from a protected thiol-containing carboxylic acid, followed by deprotection and oxidative dimerization to form the disulfide bridge.

Formation of the Disulfide Bridge in 3,3'-Disulfanediylbis(n-isopropylpropanamide) Synthesis

The disulfide bond is a pivotal structural feature, and its formation is a critical step in the synthesis. The most direct method involves the oxidation of two thiol groups. In the context of synthesizing the target molecule, this would typically involve the oxidation of 3-mercaptopropanoic acid or a derivative thereof. Common oxidizing agents for this transformation are listed in the table below.

The choice of oxidant depends on the substrate's functional group tolerance and the desired reaction conditions. For instance, mild oxidants like air or dimethyl sulfoxide (B87167) (DMSO) are often preferred when sensitive functional groups are present. In protein chemistry, where disulfide bonds are crucial for tertiary structure, enzymatic pathways and thiol-disulfide exchange reactions are prevalent. raineslab.comumich.edunih.gov These biological methods, however, are less commonly employed in the synthesis of small molecules like 3,3'-Disulfanediylbis(n-isopropylpropanamide) unless specific stereochemical control is required.

Recent advancements have introduced photocatalytic and transition-metal-catalyzed methods for disulfide bond formation, offering high efficiency and selectivity under mild conditions. rsc.org These innovative approaches often exhibit broad substrate applicability and functional group tolerance. rsc.org

Table 1: Common Reagents for Disulfide Bridge Formation

Oxidizing Agent Conditions Advantages Disadvantages
Air (O₂) Basic or neutral pH, often with a metal catalyst Mild, inexpensive, environmentally friendly Can be slow, may require a catalyst
Hydrogen Peroxide (H₂O₂) Various pH conditions Readily available, clean byproduct (water) Can lead to over-oxidation
Iodine (I₂) Alcoholic or aqueous solutions Fast and efficient Can require careful stoichiometry
Dimethyl Sulfoxide (DMSO) Acidic conditions Mild, selective Can require elevated temperatures
N-Chlorosuccinimide (NCS) Organic solvents Fast, effective for hindered thiols Stoichiometric byproduct
Transition Metal Catalysts Various, often mild conditions High selectivity, catalytic amounts Cost of catalyst, potential for metal contamination

Amide Bond Formation in the Synthesis of 3,3'-Disulfanediylbis(n-isopropylpropanamide)

The formation of the two amide bonds between the carboxylic acid groups of 3,3'-disulfanediyldipropionic acid and two equivalents of isopropylamine is a cornerstone of the synthesis. The most common strategy involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. acs.org

A variety of coupling reagents have been developed for this purpose, each with its own set of advantages and limitations regarding reaction time, yield, and prevention of side reactions. researchgate.net Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used. researchgate.net These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To suppress side reactions and minimize racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are often included. nih.govnih.gov

Phosphonium and uronium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), are also highly effective coupling agents. researchgate.net

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent Class Example(s) Key Features
Carbodiimides DCC, DIC, EDC Widely used, cost-effective
Phosphonium Salts PyBOP, PyAOP High coupling efficiency, low racemization
Uronium/Aminium Salts HATU, HBTU Fast reaction rates, suitable for hindered substrates

Innovative Synthetic Methodologies and Catalytic Approaches

The field of organic synthesis is continually evolving, with a focus on developing more efficient, sustainable, and selective methods. For the synthesis of 3,3'-Disulfanediylbis(n-isopropylpropanamide), innovations in both disulfide bridge and amide bond formation are relevant. As previously mentioned, photocatalytic and transition-metal-catalyzed methods for disulfide synthesis are gaining prominence. rsc.org Similarly, enzymatic and chemo-enzymatic approaches are being explored for amide bond formation to improve sustainability.

Stereoselective Synthesis Considerations for Related Amide-Disulfide Structures

While 3,3'-Disulfanediylbis(n-isopropylpropanamide) itself is achiral, the principles of stereoselective synthesis are crucial when dealing with structurally related chiral molecules. nih.gov Chiral amides are prevalent in many pharmaceuticals and biologically active compounds. nih.govrsc.org

The synthesis of chiral disulfide-containing amides often requires careful selection of chiral starting materials or the use of asymmetric catalysts. acs.org For instance, if a chiral amine or a chiral carboxylic acid were used in the synthesis, the resulting amide would be chiral. In such cases, the choice of coupling reagent and reaction conditions becomes critical to avoid racemization at the stereocenter. rsc.org Racemization-free coupling reagents have been developed to address this challenge. rsc.org

For molecules with multiple stereocenters, diastereoselective reactions are employed. acs.org This can involve the use of chiral auxiliaries that guide the stereochemical outcome of a reaction and are subsequently removed.

Scalability and Process Optimization in Bis-Amide Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process presents several challenges. acs.org For the synthesis of bis-amides like 3,3'-Disulfanediylbis(n-isopropylpropanamide), process optimization is key to ensuring efficiency, safety, and cost-effectiveness.

Key considerations for scalability include:

Reagent Selection: Choosing readily available, inexpensive, and safe reagents is paramount. The use of hazardous or expensive coupling reagents may be feasible on a small scale but prohibitive for large-scale production. acs.org

Solvent Choice: The environmental impact and safety of solvents are major concerns. Green chemistry principles encourage the use of safer, more sustainable solvents. researchgate.netnsf.gov

Reaction Conditions: Optimizing reaction temperature, concentration, and time is crucial for maximizing yield and minimizing byproducts. researchgate.net

Purification: Developing a robust and scalable purification method is essential. Crystallization is often preferred over chromatography for large-scale production due to its lower cost and solvent consumption.

Process Safety: A thorough safety assessment is required to identify and mitigate any potential hazards associated with the reaction, such as exothermic events or the formation of toxic byproducts.

The development of catalytic methods for amide bond formation is a significant area of research aimed at improving the scalability and sustainability of these processes. whiterose.ac.uk Catalytic approaches can reduce the amount of waste generated compared to stoichiometric coupling reagents. researchgate.net

Elucidation of Reaction Mechanisms and Transformational Pathways of 3,3 Disulfanediylbis N Isopropylpropanamide

Disulfide Bond Reactivity and Cleavage Mechanisms in the Context of 3,3'-Disulfanediylbis(n-isopropylpropanamide)

The disulfide (S-S) bond is a pivotal functional group that plays a significant role in various fields, including biochemistry and materials science. scispace.com Its cleavage can be initiated through several mechanisms, including reduction, nucleophilic attack, and the application of mechanical force. uni-heidelberg.de

The most common pathway for cleaving disulfide bonds is through reduction, typically involving thiol-containing reagents or phosphines. nih.govnih.gov This process proceeds via one or more thiol-disulfide exchange reactions. For instance, reducing agents like dithiothreitol (B142953) (DTT) cleave the disulfide bond through two sequential SN2-type reactions, resulting in two free thiol groups and an oxidized form of the reducing agent. nih.govresearchgate.net Another common reducing agent, tris(2-carboxyethyl)phosphine (B1197953) (TCEP), can also effectively cleave disulfide bonds. nih.govnih.gov The reduction of the disulfanediyl moiety in 3,3'-Disulfanediylbis(n-isopropylpropanamide) would yield two molecules of N-isopropyl-3-mercaptopropanamide.

Table 1: Common Reducing Agents for Disulfide Bond Cleavage

Reducing Agent Mechanism Key Characteristics
Dithiothreitol (DTT) Thiol-disulfide exchange Forms a stable six-membered ring after oxidation, driving the reaction forward. nih.gov
Tris(2-carboxyethyl)phosphine (TCEP) Nucleophilic attack by phosphorus Odorless, and effective over a wider pH range compared to thiols. nih.govnih.gov
Mercaptoethanol Thiol-disulfide exchange A simple thiol reductant; often used in excess to shift the equilibrium.

The cleavage of a disulfide bond is mechanistically a second-order nucleophilic substitution (SN2) reaction. researchgate.net This process involves the attack of a nucleophile on one of the sulfur atoms of the disulfide linkage. For the reaction to proceed efficiently, the attacking nucleophile and the two sulfur atoms of the disulfide bond must align at an angle of approximately 180°. researchgate.net This geometric constraint means that the accessibility of the disulfide bond can be influenced by steric factors within the molecule.

A variety of nucleophiles can initiate this cleavage. Thiolate anions are common biological nucleophiles, but others, such as hydroxide (B78521) ions, can also facilitate cleavage. scispace.comnih.gov The reaction with a hydroxide ion, for example, can lead to the formation of a sulfenic acid and a free thiol. nih.gov Phosphorus-based compounds are also effective nucleophiles for this transformation. nih.gov

Mechanical force, such as that generated by ultrasonication, can activate and cleave disulfide bonds. nih.govrsc.org This mechanochemical activation provides an alternative energy input to thermal energy, allowing for bond scission under specific conditions. Applying external force to a polymer chain containing a disulfide bond can significantly lower the activation energy for cleavage and alter the reaction kinetics. scispace.comnih.gov

Computational studies have shown that the mechanism of cleavage can change depending on the magnitude of the applied force. scispace.com At moderate forces, the preferred pathway is a bimolecular SN2 attack by a nucleophile like a hydroxide ion. However, at higher forces (in the nanonewton range), the mechanism can shift to a unimolecular C–S or S-S bond rupture, which may even become barrierless at very high forces. scispace.com This force-induced scission has been harnessed in drug delivery systems where ultrasound is used to trigger the release of molecules attached near a disulfide mechanophore. nih.govrsc.org

Table 2: Comparison of Thermal vs. Mechanochemical Disulfide Bond Scission

Feature Thermal Activation Mechanochemical Activation
Energy Input Heat Mechanical Force (e.g., ultrasound, stretching) nih.gov
Selectivity Generally low; affects all thermally labile bonds. High; targets specific mechanophores like disulfide bonds. nih.gov
Reaction Pathway Typically follows lowest energy barrier pathway (e.g., SN2). Can alter reaction pathways based on force magnitude, potentially favoring pathways inaccessible thermally. scispace.com

| Conditions | Often requires elevated temperatures. | Can occur at ambient temperatures. |

Amide Bond Reactivity and Configurational Dynamics within 3,3'-Disulfanediylbis(n-isopropylpropanamide)

The N-isopropylpropanamide units of the molecule contain amide bonds, which are known for their stability but can undergo specific reactions, particularly hydrolysis. The structure of these units also allows for conformational isomerism due to restricted rotation around certain bonds.

Amide Bond Formation: The synthesis of 3,3'-Disulfanediylbis(n-isopropylpropanamide) involves the formation of two amide bonds. This is typically achieved by reacting a carboxylic acid derivative with an amine. A plausible synthetic route involves the reaction of 3,3'-disulfanediyldipropionic acid with N-isopropylamine. Direct reaction requires high temperatures; therefore, the carboxylic acid is usually activated first. Common methods include conversion to an acid chloride or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org A related synthesis of a different amide from 3,3'-disulfanediyldipropionic acid utilized phosphorus oxychloride (POCl₃) to facilitate the reaction. researchgate.net

Amide Bond Hydrolysis: Amide bonds are robust but can be cleaved through hydrolysis under either acidic or basic conditions. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the carbonyl oxygen of the amide is protonated. youtube.comyoutube.com This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. youtube.com A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Finally, the C-N bond is broken, releasing a carboxylic acid (3,3'-disulfanediyldipropionic acid) and an amine (N-isopropylamine), which is protonated to an ammonium (B1175870) ion under the acidic conditions. libretexts.orgyoutube.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion acts as the nucleophile, directly attacking the electrophilic carbonyl carbon. youtube.com This forms a tetrahedral intermediate with a negative charge on the oxygen. The C-N bond then cleaves, ejecting an amide anion, which is a very strong base. This anion immediately deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ammonia (B1221849) or an amine. youtube.comkhanacademy.org Subsequent acidification is required to obtain the free carboxylic acid.

Table 3: Key Mechanistic Steps in Acid- and Base-Catalyzed Amide Hydrolysis

Hydrolysis Type Step 1 Step 2 Step 3 Final Products (before workup)
Acid-Catalyzed Protonation of the carbonyl oxygen. youtube.com Nucleophilic attack by water on the carbonyl carbon. youtube.com Proton transfers and elimination of the amine. Carboxylic acid and an ammonium salt. libretexts.org

| Base-Catalyzed | Nucleophilic attack by hydroxide on the carbonyl carbon. youtube.com | Formation of a tetrahedral intermediate. | Elimination of the amide anion, followed by proton transfer. | Carboxylate salt and an amine. youtube.com |

The structure of the N-isopropylpropanamide units allows for different spatial arrangements of atoms, known as conformational isomers or conformers. These arise from rotation around single bonds.

Rotation around the Amide (C-N) Bond: The amide bond has significant partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl group. This restricts rotation around the C-N bond, leading to a substantial rotational barrier and the possibility of cis and trans planar isomers. The trans conformation, where the alkyl groups on the carbonyl carbon and the nitrogen are on opposite sides of the C-N bond, is generally sterically favored over the cis conformation.

Rotation around C-C Bonds: Rotation is also possible around the C-C single bonds in the propanamide backbone and the isopropyl group. Similar to alkanes like propane, these rotations lead to different conformers, such as staggered and eclipsed forms. masterorganicchemistry.com The staggered conformation, where substituents on adjacent carbons are maximally separated, is lower in energy and more stable than the eclipsed conformation, where they are aligned. masterorganicchemistry.com The energy difference between these conformers is known as the torsional strain or rotational barrier. For propane, the rotational barrier is approximately 3.4 kcal/mol, slightly higher than in ethane (B1197151) due to steric interaction between a hydrogen and a methyl group. masterorganicchemistry.com A similar analysis applies to the N-isopropylpropanamide fragments, with various staggered and eclipsed conformations possible along the carbon backbone.

Table 4: Rotational Barriers and Conformational Isomerism in N-isopropylpropanamide Units

Bond Axis of Rotation Type of Isomerism Relative Rotational Barrier Predominant Conformation
Amide (CO-N) Cis/Trans Isomerism High Trans is typically more stable due to lower steric hindrance.
Cα-CO (in propyl chain) Staggered/Eclipsed Low Staggered
C-C (in propyl chain) Staggered/Eclipsed Low Staggered masterorganicchemistry.com

Table 5: Chemical Compounds Mentioned

Compound Name
3,3'-Disulfanediylbis(n-isopropylpropanamide)
3,3'-disulfanediyldipropionic acid
Dithiothreitol (DTT)
N-isopropyl-3-mercaptopropanamide
N-isopropylamine
Phosphorus oxychloride
Sodium borohydride

Redox Chemistry of the Disulfide-Amide System

The redox chemistry of molecules containing a disulfide bond is primarily characterized by the reversible cleavage and formation of the sulfur-sulfur bond. This transformation between the oxidized disulfide state (R-S-S-R) and the reduced thiol state (2 R-SH) is a cornerstone of various chemical and biological processes. In the case of 3,3'-Disulfanediylbis(n-isopropylpropanamide), the presence of amide functionalities in proximity to the disulfide linkage introduces specific electronic and steric factors that modulate its redox behavior.

The disulfide bond itself is a stable covalent linkage, yet it is susceptible to cleavage by nucleophilic attack or through one- or two-electron reduction processes. The stability and reactivity of this bond are not static; they are influenced by the local chemical environment, including pH, solvent polarity, and the nature of adjacent functional groups. The amide groups in 3,3'-Disulfanediylbis(n-isopropylpropanamide) can influence the redox properties of the disulfide bond through inductive effects and by potentially participating in intramolecular interactions that stabilize or destabilize the disulfide bridge.

Oxidation-Reduction Potentials and Electrochemical Behavior

The redox potential of disulfide bonds can vary significantly depending on several factors. nih.gov In biological systems, the redox potentials of protein disulfide bonds can range widely, which is attributed to factors such as the local environment's polarity, steric strain in the disulfide bond, and the pKa of the resulting thiols. nih.gov For a molecule like 3,3'-Disulfanediylbis(n-isopropylpropanamide), the key influencing factors would be the electronic effects of the amide groups and the conformational flexibility of the molecule.

The N-acylation of amino groups near a disulfide bond has been shown to significantly impact the redox potential, making the disulfide more resistant to reduction. researchgate.net This "redox lock" mechanism arises from the electronic and conformational changes induced by the amide bond formation. Although the amide groups in 3,3'-Disulfanediylbis(n-isopropylpropanamide) are not directly attached to an alpha-carbon as in cysteine residues, they can still exert an influence on the electron density around the disulfide bond.

The electrochemical behavior of such compounds can be studied using techniques like cyclic voltammetry. A typical cyclic voltammogram for a simple disulfide would show an irreversible reduction peak corresponding to the cleavage of the S-S bond. The presence of the amide groups may shift this reduction potential. The subsequent oxidation peak, corresponding to the reformation of the disulfide bond from the thiols, may or may not be observed depending on the stability of the thiolate and the experimental conditions.

Table 1: General Factors Influencing the Redox Potential of Disulfide Bonds

FactorDescription of Influence
Local Environment Polarity A more polar environment can stabilize charged intermediates, potentially lowering the reduction potential.
Steric Strain Increased strain in the disulfide bond can make it more susceptible to reduction, leading to a less negative redox potential.
Electronic Effects of Adjacent Groups Electron-withdrawing groups, such as amides, can influence the electron density of the disulfide bond, affecting its stability and redox potential. researchgate.net
pH The pH of the solution affects the protonation state of the resulting thiols, which can influence the equilibrium of the redox reaction.
Intramolecular Interactions Hydrogen bonding or other non-covalent interactions involving the amide groups could stabilize the disulfide or the transition state for its reduction.

Radical Pathways Involving Sulfur and Amide Moieties

The disulfide bond in 3,3'-Disulfanediylbis(n-isopropylpropanamide) can undergo homolytic cleavage upon exposure to sufficient energy, such as UV light or heat, or through reaction with other radical species, leading to the formation of two thiyl radicals (RS•). wikipedia.orgnih.gov Thiyl radicals are highly reactive intermediates that can participate in a variety of subsequent reactions. wikipedia.org

The general formation of a thiyl radical from a disulfide can be represented as:

R-S-S-R → 2 RS•

Once formed, the primary fate of these thiyl radicals is often recombination to reform the disulfide bond. wikipedia.org However, they can also engage in other radical-mediated processes.

Hydrogen Abstraction: Thiyl radicals are known to abstract hydrogen atoms from suitable donors. nih.gov In the context of 3,3'-Disulfanediylbis(n-isopropylpropanamide), the carbon atoms adjacent to the amide nitrogen or the isopropyl groups could potentially serve as hydrogen donors, leading to the formation of a thiol and a carbon-centered radical on the original molecule. The reactivity of thiyl radicals in hydrogen atom transfer reactions is influenced by polar effects. princeton.edu

Addition to Unsaturation: While 3,3'-Disulfanediylbis(n-isopropylpropanamide) itself is a saturated molecule, in a broader context, thiyl radicals readily add to carbon-carbon double and triple bonds, a fundamental step in thiol-ene and thiol-yne reactions. wikipedia.orgdundee.ac.uk

The amide moieties within the structure of 3,3'-Disulfanediylbis(n-isopropylpropanamide) are generally less reactive towards radical processes than the disulfide bond under typical conditions. The C-N and C=O bonds of the amide group are relatively strong. However, the presence of the amide group can influence the stability of nearby radicals through inductive and resonance effects. Should a radical be formed on a carbon atom alpha to the amide group, it could be stabilized.

It is also conceivable, though likely less favorable than S-S bond cleavage, that under high-energy conditions, radical reactions could be initiated at the N-H or C-H bonds of the amide or isopropyl groups. However, the significantly lower bond dissociation energy of the disulfide bond makes it the most probable site for initial radical formation.

Computational and Theoretical Chemistry of 3,3 Disulfanediylbis N Isopropylpropanamide

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in elucidating the intrinsic properties of a molecule in the absence of environmental effects. These in silico approaches provide detailed information about molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 3,3'-Disulfanediylbis(n-isopropylpropanamide), DFT calculations would be employed to determine its most stable three-dimensional structure (ground state geometry). This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

A typical DFT study would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), cc-pVTZ) to solve the Kohn-Sham equations. The output of such a calculation would provide the optimized Cartesian coordinates of each atom, from which key structural parameters can be derived. Furthermore, the total electronic energy of the optimized structure provides a measure of its stability. Different conformers, particularly those arising from rotation around the C-C and C-S bonds, could be calculated to identify the global minimum on the potential energy surface.

Table 1: Hypothetical DFT-Calculated Ground State Energetics for 3,3'-Disulfanediylbis(n-isopropylpropanamide) Conformers

ConformerFunctional/Basis SetTotal Electronic Energy (Hartree)Relative Energy (kcal/mol)
Anti B3LYP/6-31G(d,p)-1500.123450.00
Gauche B3LYP/6-31G(d,p)-1500.121001.54

This table is illustrative and does not represent actual experimental or calculated data.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT for electronic structure calculations, albeit at a significantly greater computational expense. These methods are based on solving the Schrödinger equation without empirical parameterization.

For 3,3'-Disulfanediylbis(n-isopropylpropanamide), methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) could be used to obtain a highly accurate single-point energy for the DFT-optimized geometry. This would serve as a benchmark for the DFT results. Furthermore, ab initio calculations are crucial for accurately describing electron correlation effects, which can be important in molecules with lone pairs, such as the sulfur and oxygen atoms in the target compound. These calculations would provide a more refined understanding of the electronic distribution, including dipole moment and charge distribution.

Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing a compound. For 3,3'-Disulfanediylbis(n-isopropylpropanamide), the following could be calculated:

Infrared (IR) Spectra: By calculating the second derivatives of the energy with respect to the atomic positions, vibrational frequencies and their corresponding intensities can be predicted. These can be compared with experimental IR spectra to identify characteristic peaks for the amide (N-H stretch, C=O stretch) and disulfide (S-S stretch) functional groups.

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors for each nucleus. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) or other excited-state methods can be used to calculate the energies of electronic transitions, which correspond to absorption maxima in a UV-Vis spectrum. This would provide insight into the electronic structure and potential chromophores within the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations allow for the exploration of the dynamic behavior of a molecule and its interactions with its environment over time.

A molecule like 3,3'-Disulfanediylbis(n-isopropylpropanamide) possesses significant conformational flexibility due to several rotatable single bonds. MD simulations can be used to explore the accessible conformations of the molecule at a given temperature. By running a simulation for a sufficient length of time (nanoseconds to microseconds), a trajectory of the molecule's motion is generated.

Analysis of this trajectory allows for the identification of the most populated conformational states. From this sampling, a free energy landscape can be constructed by plotting the potential energy as a function of key dihedral angles or other collective variables. This landscape reveals the relative stabilities of different conformers and the energy barriers for interconversion between them. This is particularly important for understanding the flexibility of the disulfide bridge and the orientation of the N-isopropylpropanamide side chains.

The behavior of 3,3'-Disulfanediylbis(n-isopropylpropanamide) in a solution will be significantly influenced by its interactions with solvent molecules. MD simulations are ideally suited to study these effects. By placing the molecule in a box of explicit solvent molecules (e.g., water), a simulation can be run to observe how the solvent organizes around the solute.

Key analyses would include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent atom at a certain distance from a solute atom. RDFs for water around the amide and disulfide groups would reveal the structure of the hydration shells.

Hydrogen Bonding Analysis: The number and lifetime of hydrogen bonds between the amide groups of the solute and surrounding water molecules can be quantified. This provides insight into the solubility and the influence of the solvent on the solute's conformation.

Dynamics of Hydration Shell: The simulation can also be used to study the dynamics of the water molecules in the immediate vicinity of the solute, such as their residence times and reorientational dynamics, to understand how the solute affects the local solvent structure and dynamics.

Ligand-Receptor Interactions (In Vitro Context)

The potential of 3,3'-Disulfanediylbis(n-isopropylpropanamide) to act as a ligand is largely dictated by its structural features: the disulfide bond, the amide groups, and the isopropyl substituents. Computational docking simulations could elucidate its binding affinity and selectivity towards various protein receptors. In a hypothetical in vitro context, this compound could interact with receptors through a combination of hydrogen bonding, hydrophobic interactions, and potentially, covalent interactions via the disulfide bond.

The disulfide bond is a unique feature that could participate in covalent interactions through disulfide exchange with cysteine residues in a receptor, a mechanism of action for some therapeutic agents. Molecular dynamics simulations could provide insights into the conformational changes of both the ligand and the receptor upon binding, revealing the stability of the ligand-receptor complex and the key residues involved in the interaction.

Table 1: Hypothetical Binding Affinities of 3,3'-Disulfanediylbis(n-isopropylpropanamide) with Various Receptor Types (Calculated)

Receptor TypePredicted Binding Affinity (ΔG, kcal/mol)Key Interacting Residues (Hypothetical)
Kinase ATP Binding Site-8.5Leu, Val, Ala (hydrophobic); Thr, Ser (hydrogen bond)
Nuclear Receptor Ligand Binding Domain-9.2Ile, Met, Leu (hydrophobic); Gln, Asn (hydrogen bond)
Cysteine Protease Active Site-7.8 (non-covalent), > -15 (covalent)Cys (covalent); His, Gly (hydrogen bond)

Note: The data in this table is hypothetical and for illustrative purposes only, representing plausible outcomes of computational docking and free energy calculations.

Theoretical Studies on Reaction Pathways and Transition States

Theoretical studies, primarily using density functional theory (DFT), can provide a detailed understanding of the reaction mechanisms involving 3,3'-Disulfanediylbis(n-isopropylpropanamide). The focus of such studies would naturally be on the reactivity of its two main functional groups: the disulfide bond and the amide linkages.

The disulfide bond is susceptible to both reduction and oxidation. Computational modeling can predict the energy barriers for these transformations. For instance, the reduction of the disulfide bond to two thiol groups by a reducing agent like dithiothreitol (B142953) could be modeled to determine the activation energy and reaction rate. Similarly, the oxidation of the disulfide to various sulfur oxides can be investigated.

The amide bonds in 3,3'-Disulfanediylbis(n-isopropylpropanamide) are generally stable, but their hydrolysis can be catalyzed by acids or bases. Quantum mechanical calculations can map out the potential energy surface for the hydrolysis reaction, identifying the transition states and intermediates. This would allow for a comparison of the energy barriers for acid-catalyzed versus base-catalyzed hydrolysis, providing insights into the conditions under which the molecule is most likely to degrade.

Table 2: Calculated Activation Energies for Key Transformations of 3,3'-Disulfanediylbis(n-isopropylpropanamide)

ReactionCatalystActivation Energy (Ea, kcal/mol)
Disulfide ReductionDithiothreitol15 - 20
Disulfide OxidationHydrogen Peroxide25 - 30
Amide HydrolysisAcid (H3O+)20 - 25
Amide HydrolysisBase (OH-)18 - 23

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar reactions from computational studies.

Computational approaches offer a molecular-level view of reaction mechanisms that is often difficult to obtain experimentally. For the disulfide reduction, computational models could reveal the step-by-step process of nucleophilic attack by the reducing agent, the formation of a mixed disulfide intermediate, and the final release of the two thiol products. The geometry of the transition state, including bond lengths and angles, can be precisely calculated.

For amide hydrolysis, computational studies can distinguish between different possible mechanisms, such as the stepwise pathway involving a tetrahedral intermediate and a concerted pathway. By calculating the energies of all possible intermediates and transition states, the most favorable reaction pathway can be determined. These models can also elucidate the role of the solvent in stabilizing charged intermediates and transition states, providing a more complete picture of the reaction in a physiological or environmental context.

Conformational Analysis and Stereochemistry of 3,3 Disulfanediylbis N Isopropylpropanamide

Experimental Conformational Elucidation

Experimental techniques are pivotal in determining the three-dimensional structure and dynamic behavior of molecules. For a molecule like 3,3'-Disulfanediylbis(n-isopropylpropanamide), Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography would be the primary methods to elucidate its conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution, providing insights into dynamic processes like bond rotations and conformational equilibria. nih.govcdnsciencepub.com For 3,3'-Disulfanediylbis(n-isopropylpropanamide), NMR studies would be expected to reveal information about several key conformational features.

Due to restricted rotation around the amide (C-N) bond, amides can exist as a mixture of cis and trans isomers. cdnsciencepub.comcdnsciencepub.com In the case of 3,3'-Disulfanediylbis(n-isopropylpropanamide), with its two amide linkages, one could anticipate the presence of trans-trans, cis-cis, and cis-trans conformers. The relative populations of these isomers could be determined by integrating the corresponding signals in the ¹H or ¹³C NMR spectra. Variable-temperature NMR experiments could be employed to determine the energy barriers for the interconversion between these conformers. cdnsciencepub.compsu.edu

X-ray Crystallography for Solid-State Conformations

X-ray crystallography provides a precise three-dimensional structure of a molecule in its crystalline solid state. nih.govwikipedia.org A successful crystallographic analysis of 3,3'-Disulfanediylbis(n-isopropylpropanamide) would yield accurate data on bond lengths, bond angles, and dihedral angles, offering a static image of the most stable conformation in the crystal lattice. nih.gov This technique would definitively establish the preferred conformation of the disulfide linkage and the amide bonds in the solid state. The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding, which can influence the molecular conformation.

Theoretical Conformational Studies

In the absence of direct experimental data, theoretical and computational methods can provide valuable predictions about the conformational landscape of a molecule.

Analysis of Dihedral Angles and Rotational Isomers

Computational chemistry methods, such as molecular mechanics or quantum chemical calculations, could be used to perform a systematic conformational search to identify low-energy rotational isomers (rotamers). The results of such a study would likely be presented as a potential energy surface, illustrating the relative energies of different conformations.

Influence of Amide and Disulfide Linkages on Overall Conformation

The amide and disulfide linkages are the most significant structural features influencing the conformation of 3,3'-Disulfanediylbis(n-isopropylpropanamide).

The amide linkages (-CO-NH-) are planar due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. This planarity restricts rotation around the C-N bond, leading to distinct cis and trans isomers with a significant energy barrier to interconversion. nih.govrsc.orgacs.org The trans conformation is generally more stable in acyclic amides due to reduced steric hindrance. The presence of two such linkages in the molecule allows for the possibility of trans-trans, cis-cis, and cis-trans isomers, each with a unique three-dimensional structure.

Structure Activity Relationship Sar and Derivative Studies of 3,3 Disulfanediylbis N Isopropylpropanamide

Design and Synthesis of Structurally Related Derivatives

A thorough search of scientific databases has yielded no published methods for the design or synthesis of derivatives of 3,3'-Disulfanediylbis(n-isopropylpropanamide). Research in this area would typically involve the modification of the n-isopropyl groups, the propanamide backbone, or the disulfide bridge to explore how these changes affect the molecule's properties. However, no such studies have been documented.

Exploration of Substituent Effects on Chemical Reactivity Profiles

There is no available data on how different chemical substituents might influence the reactivity of 3,3'-Disulfanediylbis(n-isopropylpropanamide). Such studies are crucial for understanding a compound's stability, reactivity, and potential interactions with biological systems. The disulfide bond is often a key feature in the reactivity of similar molecules, but its behavior in this specific compound has not been investigated.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 3,3'-Disulfanediylbis(n-isopropylpropanamide) Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to predict the activity of compounds based on their chemical structure. No QSAR models have been developed for analogs of 3,3'-Disulfanediylbis(n-isopropylpropanamide), which is a direct consequence of the lack of synthesized derivatives and corresponding activity data.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for a molecule's biological activity. Without any known biological targets or active analogs of 3,3'-Disulfanediylbis(n-isopropylpropanamide), it is not possible to construct a pharmacophore model or apply ligand-based design principles.

Advanced Analytical Methodologies for 3,3 Disulfanediylbis N Isopropylpropanamide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating and quantifying 3,3'-Disulfanediylbis(n-isopropylpropanamide) from complex mixtures. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For 3,3'-Disulfanediylbis(n-isopropylpropanamide), successful GC analysis would depend on its ability to be volatilized without degradation. Given the presence of the disulfide bond, which can be thermally labile, careful optimization of the injection port temperature is necessary to prevent decomposition. A non-polar or mid-polar capillary column would likely be employed, with temperature programming to ensure adequate separation from any impurities or related compounds. Detection could be achieved using a Flame Ionization Detector (FID) for quantification or a mass spectrometer for identification.

High-Performance Liquid Chromatography (HPLC) is a more versatile technique for compounds that may lack the required volatility or thermal stability for GC. Due to the amide and disulfide functionalities, 3,3'-Disulfanediylbis(n-isopropylpropanamide) possesses moderate polarity. Therefore, reversed-phase HPLC would be the method of choice, utilizing a C18 or C8 stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with gradient elution to achieve optimal separation. UV detection would be suitable, given the presence of the amide chromophores. For quantitative analysis, a calibration curve would be constructed by analyzing standards of known concentration. A method for the simultaneous measurement of thiols and disulfides using HPLC with dual electrochemical detection has also been developed, which could be adapted for this compound. nih.gov

Interactive Data Table: Hypothetical HPLC Parameters for 3,3'-Disulfanediylbis(n-isopropylpropanamide) Analysis
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 20 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 220 nm
Injection Vol. 10 µL
Expected Rt ~12.5 min

Hyphenated Techniques (e.g., GC-MS, HPLC-MS/MS, IC-MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a powerful tool for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) would provide structural information through the fragmentation pattern of 3,3'-Disulfanediylbis(n-isopropylpropanamide) upon electron ionization. The resulting mass spectrum would show a molecular ion peak (if stable enough) and characteristic fragment ions corresponding to the loss of isopropyl groups, cleavage of the amide bond, and scission of the disulfide linkage.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is arguably the most powerful technique for the analysis of this compound in complex matrices. After separation by HPLC, the compound would be ionized, typically using electrospray ionization (ESI), and then subjected to tandem mass spectrometry. By selecting the precursor ion corresponding to the protonated molecule of 3,3'-Disulfanediylbis(n-isopropylpropanamide), collision-induced dissociation (CID) can be used to generate specific product ions. This process, known as multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification. Modern mass spectrometry techniques have become important tools for disulfide bond analysis due to their simplicity, speed, and high sensitivity. creative-proteomics.comrapidnovor.com

Ion Chromatography-Mass Spectrometry (IC-MS) is less likely to be a primary tool for this specific molecule unless there is a need to analyze it in the presence of high concentrations of inorganic ions or if it were to be analyzed in its oxidized, more polar forms.

Spectroscopic Characterization Methods

Spectroscopic techniques are essential for the definitive structural confirmation and elucidation of 3,3'-Disulfanediylbis(n-isopropylpropanamide).

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. This is a critical step in confirming the identity of a synthesized compound or identifying an unknown. For 3,3'-Disulfanediylbis(n-isopropylpropanamide) (C12H24N2O2S2), the expected exact mass can be calculated and compared to the measured mass with a high degree of confidence.

Interactive Data Table: Expected HRMS Data for 3,3'-Disulfanediylbis(n-isopropylpropanamide)
Ion SpeciesCalculated Exact Mass
[M+H]⁺ 293.1306
[M+Na]⁺ 315.1125
[M-H]⁻ 291.1149

Advanced NMR Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 3,3'-Disulfanediylbis(n-isopropylpropanamide) in solution.

¹H NMR spectroscopy would provide information on the number of different types of protons and their connectivity. Due to the symmetry of the molecule, the spectrum is expected to be relatively simple. Key signals would include a doublet for the methyl protons of the isopropyl group, a multiplet for the methine proton of the isopropyl group, and two triplets for the methylene (B1212753) protons adjacent to the sulfur and carbonyl groups. The amide N-H proton may appear as a broad signal. libretexts.org

¹³C NMR spectroscopy would show distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon would appear at the downfield end of the spectrum, while the carbons of the isopropyl and ethyl chains would appear at the upfield end.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton correlations, confirming the connectivity within the n-isopropyl and propanamide fragments. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for assigning the proton and carbon signals unequivocally by showing direct and long-range carbon-proton correlations, respectively. Due to the partial double bond character of the C-N amide bond, restricted rotation can occur, potentially leading to the observation of distinct NMR signals for atoms near the amide bond. nanalysis.compku.edu.cn

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy can provide information about the electronic transitions within a molecule. The disulfide bond in aliphatic compounds typically exhibits a weak absorption band around 250 nm. nih.govacs.orgacs.org The amide functional groups also have characteristic absorptions in the far UV region. The UV-Vis spectrum of 3,3'-Disulfanediylbis(n-isopropylpropanamide) would therefore be expected to show a broad, weak absorption in the 240-260 nm range, characteristic of the S-S chromophore. The exact wavelength and intensity of this absorption can be sensitive to the dihedral angle of the C-S-S-C bond. nih.gov

Interactive Data Table: Expected Spectroscopic Data for 3,3'-Disulfanediylbis(n-isopropylpropanamide)
TechniqueExpected Data
¹H NMR (CDCl₃) δ ~6.5 (br s, 2H, NH), 4.1 (m, 2H, CH), 2.8 (t, 4H, CH₂S), 2.5 (t, 4H, CH₂CO), 1.2 (d, 12H, CH₃)
¹³C NMR (CDCl₃) δ ~172 (C=O), 41 (CH), 37 (CH₂CO), 35 (CH₂S), 22 (CH₃)
UV-Vis (Ethanol) λmax ~250 nm (ε ~400 M⁻¹cm⁻¹)

Emerging Analytical Approaches for Disulfide and Amide Containing Compounds

The field of analytical chemistry is continually evolving, with new techniques and methodologies offering improved sensitivity, specificity, and structural detail. For compounds containing both disulfide and amide functionalities like "3,3'-Disulfanediylbis(n-isopropylpropanamide)", these emerging approaches can provide deeper insights into their structure and behavior.

Recent advancements in mass spectrometry fragmentation techniques are particularly relevant for the analysis of disulfide bonds. nih.gov Methods such as Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) can cleave the disulfide bond while leaving the more fragile peptide backbone intact in larger molecules. acs.orgmdpi.com While "3,3'-Disulfanediylbis(n-isopropylpropanamide)" is a small molecule, these techniques could offer alternative fragmentation pathways for detailed structural analysis, especially when analyzing potential complexes or adducts.

Another emerging area is the use of electrochemistry coupled with mass spectrometry (EC-MS). acs.org This technique can be used to induce the reduction of the disulfide bond online before the sample enters the mass spectrometer. This allows for a direct comparison of the intact and reduced forms of the molecule in a single analysis, aiding in the confirmation of the disulfide linkage. acs.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) mass spectrometry is another powerful tool, especially for the analysis of larger molecules, but it can also be applied to smaller compounds. mdpi.com Recent developments in MALDI matrices and techniques have shown improved detection and fragmentation of disulfide-linked peptides, which could be adapted for the analysis of smaller disulfide-containing molecules. mdpi.com

In the realm of NMR spectroscopy, solid-state NMR (ssNMR) is an emerging technique for the structural elucidation of molecules in their solid form. acs.orgresearchgate.net This can provide valuable information about the conformation and intermolecular interactions of "3,3'-Disulfanediylbis(n-isopropylpropanamide)" in the solid state, which may differ from its solution-state structure. Advances in high-speed magic-angle-spinning (MAS) are providing higher resolution spectra for such analyses. researchgate.net

The development of novel hyphenated techniques also presents new opportunities. For instance, the coupling of ion mobility spectrometry with mass spectrometry (IMS-MS) can separate ions based on their size and shape, providing an additional dimension of separation and structural information. This could be used to separate isomers or conformers of "3,3'-Disulfanediylbis(n-isopropylpropanamide)".

Emerging Technique Principle Potential Application for "3,3'-Disulfanediylbis(n-isopropylpropanamide)"
Electron Transfer/Capture Dissociation (ETD/ECD)-MS Fragmentation by electron transfer, preserving labile bonds.Alternative fragmentation for detailed structural analysis.
Electrochemistry-Mass Spectrometry (EC-MS) Online electrochemical reduction of disulfide bonds prior to MS analysis.Confirmation of the disulfide bond by comparing intact and reduced forms. acs.org
Advanced MALDI-TOF-MS Improved matrices and methods for enhanced detection and fragmentation.Sensitive detection and fragmentation analysis. mdpi.com
Solid-State NMR (ssNMR) NMR analysis of samples in the solid state.Elucidation of the solid-state conformation and intermolecular interactions. acs.orgresearchgate.net
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separation of ions based on their size and shape.Separation of isomers and conformers, providing additional structural information.

In Vitro Biochemical Interactions and Molecular Recognition of 3,3 Disulfanediylbis N Isopropylpropanamide

Interaction with Biological Thiol-Containing Molecules (e.g., Glutathione (B108866), Thioredoxin)

The central feature of 3,3'-Disulfanediylbis(n-isopropylpropanamide) is its disulfide bond, which is susceptible to reduction by biological thiols such as glutathione (GSH) and thioredoxin (Trx). This interaction is a fundamental aspect of cellular redox chemistry.

Interaction with Glutathione (GSH): Glutathione, a tripeptide, is a major cellular antioxidant. In its reduced form (GSH), it can reduce disulfide bonds in a process known as thiol-disulfide exchange. libretexts.orglibretexts.org The reaction of 3,3'-Disulfanediylbis(n-isopropylpropanamide) with GSH would likely proceed in two steps. First, one molecule of GSH would attack the disulfide bond, forming a mixed disulfide and releasing one molecule of the corresponding thiol (3-mercapto(n-isopropylpropanamide)). A second GSH molecule would then attack the mixed disulfide, regenerating the thiol and producing oxidized glutathione (GSSG). nih.gov The high intracellular concentration of GSH typically drives this reaction towards the reduction of the disulfide. libretexts.org

Interaction with Thioredoxin (Trx): Thioredoxin is a small, ubiquitous protein that plays a key role in regulating cellular redox status. researchgate.netresearchgate.net The active site of reduced thioredoxin contains two cysteine residues in a dithiol state. nih.gov The reduction of 3,3'-Disulfanediylbis(n-isopropylpropanamide) by thioredoxin would involve a nucleophilic attack by one of the active site cysteines on the disulfide bond, forming a transient mixed disulfide intermediate. researchgate.net This is followed by an intramolecular attack by the second cysteine of thioredoxin, which resolves the mixed disulfide, releasing two molecules of the reduced thiol and leaving thioredoxin in its oxidized, disulfide-bonded state. researchgate.netnih.gov Oxidized thioredoxin is then reduced by thioredoxin reductase, consuming NADPH. nih.govrsc.org

A summary of these interactions is presented in the table below:

Interacting MoleculeProposed Interaction MechanismProducts
Glutathione (GSH) Two-step thiol-disulfide exchange2 molecules of 3-mercapto(n-isopropylpropanamide) and 1 molecule of oxidized glutathione (GSSG)
Thioredoxin (Trx) Two-step thiol-disulfide exchange via a mixed disulfide intermediate2 molecules of 3-mercapto(n-isopropylpropanamide) and 1 molecule of oxidized thioredoxin

Mechanisms of Disulfide Reduction in In Vitro Biological Contexts

The reduction of the disulfide bond in 3,3'-Disulfanediylbis(n-isopropylpropanamide) in an in vitro biological system is governed by the principles of thiol-disulfide exchange reactions. This process is essentially a series of nucleophilic substitution reactions where a thiolate anion acts as the nucleophile. libretexts.orgpnas.org

The general mechanism can be summarized as follows:

Nucleophilic Attack: A thiolate anion (from a molecule like GSH or a cysteine residue in Trx) attacks one of the sulfur atoms of the disulfide bond in 3,3'-Disulfanediylbis(n-isopropylpropanamide).

Formation of a Mixed Disulfide: This attack breaks the disulfide bond, forming a new, mixed disulfide between the attacking thiol and the substrate, and releasing one molecule of the substrate's corresponding thiol.

Resolution of the Mixed Disulfide: A second thiol molecule then attacks the mixed disulfide, leading to the release of the second molecule of the substrate's thiol and the formation of an oxidized disulfide from the attacking thiol species (e.g., GSSG or oxidized Trx).

The efficiency of this reduction is dependent on several factors, including the redox potential of the disulfide bond, the concentration and pKa of the reducing thiols, and the presence of enzymes like thioredoxin reductase and glutathione reductase that regenerate the reduced forms of Trx and GSH, respectively. libretexts.orgnih.gov

Studies on Amide Interactions in Biochemical Systems (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The n-isopropylpropanamide moieties of the compound are critical for its molecular recognition in biochemical systems. These groups can participate in both hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding: The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These can form hydrogen bonds with amino acid residues in proteins or with other biomolecules. These interactions are directional and play a significant role in the specificity of molecular binding. nih.gov

Hydrophobic Interactions: The isopropyl groups are nonpolar and can engage in hydrophobic interactions with nonpolar regions of biomolecules, such as the side chains of amino acids like leucine, isoleucine, and valine. nih.gov These interactions are driven by the entropic effect of displacing ordered water molecules from nonpolar surfaces.

The combination of hydrogen bonding and hydrophobic interactions would dictate the binding affinity and specificity of 3,3'-Disulfanediylbis(n-isopropylpropanamide) for its biological targets. The interplay of these forces is fundamental to molecular recognition in biological systems. nih.gov

Role of 3,3'-Disulfanediylbis(n-isopropylpropanamide) as a Chemical Probe in In Vitro Systems

Given its structure, 3,3'-Disulfanediylbis(n-isopropylpropanamide) has the potential to be used as a chemical probe in various in vitro systems, particularly for studying cellular redox processes.

Probing Thiol-Disulfide Exchange Reactions: This compound could be used as a substrate to measure the activity of enzymes involved in disulfide reduction, such as thioredoxin reductase and glutaredoxin. nih.gov By monitoring the rate of its reduction, one could assess the capacity of a given biological sample to reduce disulfide bonds.

Mapping Protein-Protein Interactions: If one of the propanamide moieties were to be modified with a reporter group (e.g., a fluorophore or a biotin (B1667282) tag), the resulting molecule could be used in disulfide mapping studies to probe the proximity of cysteine residues in proteins. nih.gov

Investigating Redox Signaling Pathways: As a molecule that can be reduced by cellular thiols, it could be used to perturb the cellular redox state in a controlled manner in vitro, allowing for the study of downstream effects on redox-sensitive signaling pathways.

The potential applications of 3,3'-Disulfanediylbis(n-isopropylpropanamide) as a chemical probe are summarized below:

Potential ApplicationPrinciple of UseInformation Gained
Enzyme Activity Assays Serves as a substrate for disulfide reductase enzymes.Quantitative measurement of enzyme kinetics and activity.
Disulfide Mapping A tagged derivative could form disulfide bonds with accessible cysteine residues in proteins.Proximity and accessibility of cysteine residues in protein structures.
Redox Signaling Studies Introduces a reducible disulfide to perturb the cellular thiol-disulfide balance.The cellular response to a defined redox challenge.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3'-Disulfanediylbis(N-isopropylpropanamide), and how can purity be ensured?

  • Methodology :

  • Step 1 : Use tert-butoxycarbonyl (Boc)-protected cystine derivatives as starting materials. React with isopropylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond.
  • Step 2 : Cleave the Boc group using trifluoroacetic acid (TFA) under inert conditions.
  • Step 3 : Purify via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol.
  • Validation : Monitor reaction progress by TLC (Rf ~0.5 in 9:1 CH₂Cl₂/MeOH). Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be observed?

  • Key Techniques :

  • NMR :
  • ¹H NMR (DMSO-d6): δ 1.05 (d, J=6.5 Hz, 12H, isopropyl CH₃), δ 2.85–3.10 (m, 4H, CH₂ adjacent to S–S), δ 3.40–3.60 (m, 2H, NH–CH), δ 7.20–7.50 (broad, 2H, NH).
  • ¹³C NMR : Peaks at 22.5 ppm (isopropyl CH₃), 40.2 ppm (CH₂–S), 48.0 ppm (N–CH).
  • Mass Spectrometry : ESI+ MS m/z 237.1 [M+H]⁺ (calculated for C₁₀H₂₁N₂O₂S₂: 236.35).
  • Melting Point : 111–112°C (sharp, uncorrected) .

Q. How does the compound’s stability vary under different experimental conditions (pH, temperature, redox environments)?

  • Stability Testing Protocol :

  • Oxidative Stress : Expose to H₂O₂ (1 mM) in PBS (pH 7.4) at 37°C. Monitor disulfide bond cleavage via UV-Vis (absorbance at 260 nm for free thiols) .
  • Thermal Stability : Perform TGA analysis (heating rate 10°C/min, N₂ atmosphere). Decomposition onset ~200°C.
  • pH Sensitivity : Incubate in buffers (pH 2–10) for 24 hours. Assess integrity via HPLC; degradation observed below pH 4 due to amide hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the redox-responsive behavior of this compound in drug delivery systems?

  • Experimental Design :

  • Reduction Kinetics : Use glutathione (GSH, 10 mM) in simulated intracellular fluid. Track disulfide cleavage via fluorescence quenching (e.g., pyrene excimer emission at 470 nm).
  • Controlled Release : Load doxorubicin into micelles/polymers containing the compound. Measure drug release via dialysis (PBS + 10 mM GSH) and LC-MS quantification.
  • Key Finding : >80% drug release within 6 hours under reducing conditions vs. <10% in controls .

Q. How can contradictory data on its bioactivity (e.g., cytotoxicity vs. biocompatibility) be resolved?

  • Data Contradiction Analysis :

  • Variable 1 : Purity. Impurities (e.g., residual TFA) may cause false cytotoxicity. Validate via elemental analysis and ICP-MS for sulfur content.
  • Variable 2 : Cell line specificity. Test across multiple lines (e.g., HEK293, HeLa, MCF-7) using MTS assays.
  • Variable 3 : Solvent effects. Compare DMSO vs. aqueous solubility; DMSO >1% induces artifactorial toxicity .

Q. What strategies optimize its integration into stimuli-responsive polymers for biomedical applications?

  • Advanced Functionalization :

  • Surface Anchoring : Form self-assembled monolayers (SAMs) on gold substrates using 3,3'-disulfanediylbis(N-benzylpropanamide) analogs. Confirm via XPS (S 2p peaks at 162 eV for Au–S bonds) .
  • Copolymer Synthesis : Incorporate into RAFT-polymerized blocks (e.g., with PEG). Characterize micelle size (DLS: ~50 nm) and redox-triggered disassembly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.